
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methyl groups, a hydroxyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol typically involves the chlorination of alpha,alpha-dimethyl-2-hydroxybenzene-methanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 5-chloro-alpha,alpha-dimethyl-2-hydroxybenzene-ketone.
Reduction: Formation of alpha,alpha-dimethyl-2-hydroxybenzene-methanol.
Substitution: Formation of 5-amino-alpha,alpha-dimethyl-2-hydroxybenzene-methanol.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxybenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups.
2,4-Dichloro-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Contains an additional chloro group.
5-Bromo-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Bromine replaces the chlorine atom.
Uniqueness
2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H11ClO2 |
|---|---|
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
4-chloro-2-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3 |
InChI-Schlüssel |
IQRRLQMGSBODDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


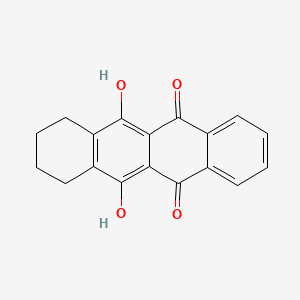

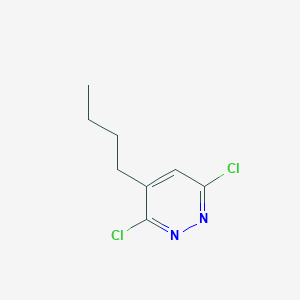
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
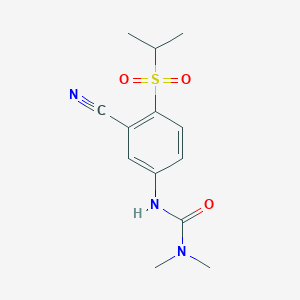
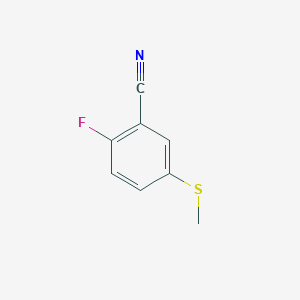
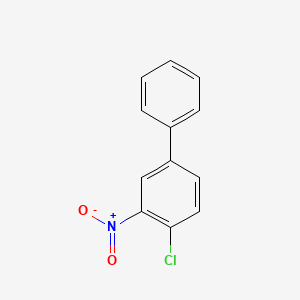
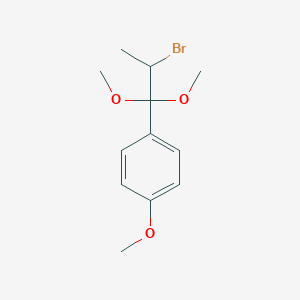

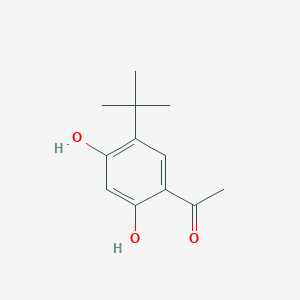
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)

![1-[2-(2-Chloroethoxy)-4-fluorophenyl]ethanone](/img/structure/B8651058.png)

